molecular formula C20H13NO2S B080135 1-Amino-4-(phenylthio)anthraquinone CAS No. 13483-52-8

1-Amino-4-(phenylthio)anthraquinone

Cat. No.: B080135
CAS No.: 13483-52-8
M. Wt: 331.4 g/mol
InChI Key: LTOKWJHRFGVTLE-UHFFFAOYSA-N
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Description

1-Amino-4-(phenylthio)anthraquinone is an anthraquinone derivative featuring an amino group (-NH₂) at position 1 and a phenylthio group (-S-C₆H₅) at position 4. This substitution pattern distinguishes it from other anthraquinones by introducing sulfur-based electron-donating and steric effects, which influence its chemical reactivity, solubility, and biological interactions. Anthraquinones are widely studied for applications in dyes, pharmaceuticals, and materials science due to their conjugated π-system and redox activity .

Properties

CAS No.

13483-52-8

Molecular Formula

C20H13NO2S

Molecular Weight

331.4 g/mol

IUPAC Name

1-amino-4-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C20H13NO2S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11H,21H2

InChI Key

LTOKWJHRFGVTLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Other CAS No.

13483-52-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(phenylthio)anthraquinone typically involves the following steps:

    Nitration: Anthracene is first nitrated to form 9,10-dinitroanthracene.

    Reduction: The nitro groups are then reduced to amino groups, yielding 9,10-diaminoanthracene.

    Thioether Formation: The amino group at the 4-position is then reacted with a phenylthiol in the presence of a suitable catalyst to form the phenylthio group.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Anthracene derivatives.

    Substitution Products: Various substituted anthraquinones depending on the substituent introduced.

Scientific Research Applications

1-Amino-4-(phenylthio)anthraquinone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in targeting cancer cells.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-Amino-4-(phenylthio)anthraquinone involves its interaction with cellular components. The amino and phenylthio groups allow it to interact with proteins and enzymes, potentially inhibiting their function. This can lead to the disruption of cellular processes, making it a candidate for anticancer and antimicrobial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Substituent-Based Classification

2.1.1. Amino and Phenylamino Derivatives

  • 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate sodium (LCCY-13/LCCY-15): These derivatives exhibit osteoclastogenesis inhibition via RANKL pathway modulation. The sulfonate group enhances water solubility, making them viable candidates for anti-resorptive drug development .
  • 1-Amino-4-(isopropylamino)anthraquinone: Synthesized via nucleophilic substitution of bromamic acid, this derivative showed predicted antitumor activity through in silico drug-likeness screening (SwissADME, ProTox II) but requires experimental validation .

Sulfur-Containing Derivatives

  • 1-Amino-4-(phenylthio)anthraquinone: The phenylthio group (-S-C₆H₅) provides greater solubility in fluorinated liquid crystals compared to anilino (-NH-C₆H₅) derivatives. The longer C-S bond (vs. C-N) increases molecular flexibility, enhancing interactions with liquid crystal matrices (dichroic ratio: ~10) .
  • 1-((4-tert-Butylphenyl)thio)-5-(phenylthio)anthraquinone: This disubstituted derivative demonstrates high hydrophobicity (LogP = 8.26), requiring reverse-phase HPLC with acetonitrile/water gradients for analysis .

Halogenated Derivatives

  • 1-Amino-2,4-dibromoanthraquinone: Used in Ullmann condensations to synthesize dyes. Its bromine atoms facilitate electrophilic substitution reactions, enabling diverse functionalization .
Physicochemical Properties
Property This compound 1-Amino-4-(phenylamino)anthraquinone 1-Amino-4-hydroxyanthraquinone
Solubility in Fluorinated LC High (1.7 wt% at 267 K) Low (0.09 wt% at 267 K) Insoluble
Dichroic Ratio 10 5.7 Not applicable
LogP ~4.5 (estimated) 4.01 (HPLC-derived) 2.8
Key Functional Group Phenylthio (-S-C₆H₅) Phenylamino (-NH-C₆H₅) Hydroxyl (-OH)

Notes:

  • The phenylthio group enhances solubility in nonpolar solvents due to its electron-rich, flexible structure .
  • Sulfonate derivatives (e.g., LCCY-13) exhibit improved aqueous solubility, critical for drug delivery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-4-(phenylthio)anthraquinone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation by reacting thiophenol with a precursor anthraquinone (e.g., 1-hydroxyanthraquinone) in the presence of a Lewis acid catalyst like AlCl₃ . For brominated derivatives, bromination under controlled conditions (e.g., using bromine in pyridine at 70–80°C) yields high-purity products (70–74% yield), with purity confirmed by melting point analysis (193–195°C) and recrystallization .
  • Key variables : Catalyst concentration, reaction temperature, and solvent choice (e.g., pyridine for bromination) critically influence yield and purity.

Q. How can this compound be characterized using analytical techniques?

  • HPLC analysis : Reverse-phase HPLC with a mobile phase of acetonitrile/water (adjusted with formic acid for MS compatibility) provides reliable separation and quantification .
  • Spectroscopic methods : NMR (e.g., ¹H and ¹³C) and IR spectroscopy confirm functional groups and substitution patterns. For example, distinct aromatic proton signals in ¹H NMR (e.g., δ 2.61 ppm for alkyl chains in derivatives) validate structural integrity .

Q. What biological activities have been reported for this compound, and how are these mechanisms investigated?

  • Anticancer activity : The compound intercalates into DNA, disrupting replication by inhibiting topoisomerases. This is studied via in vitro cell viability assays (e.g., MTT) and DNA-binding experiments (e.g., fluorescence quenching) .
  • Antioxidant effects : ROS scavenging is quantified using DPPH or ABTS assays, with IC₅₀ values compared to reference antioxidants like ascorbic acid .

Advanced Research Questions

Q. How can computational tools enhance the design of this compound derivatives for targeted therapies?

  • CADD approaches : Density Functional Theory (DFT) predicts redox potentials and substituent effects. For example, electron-donating groups (e.g., methyl) increase reduction potential by ~0.4 V, improving suitability for energy storage or anticancer applications .
  • In silico screening : Tools like DIGEP-Pred identify target proteins (e.g., upregulated/downregulated cancer markers) with >0.4 probability scores. STRING database analysis links these targets to biological pathways (e.g., apoptosis, DNA repair) .

Q. What structural modifications improve solubility and bioavailability while retaining bioactivity?

  • Derivatization strategies : Introducing hydrophilic groups (e.g., sulfonic acid, hexanamide) enhances aqueous solubility. For example, N-hexanamide derivatives show improved bioavailability due to reduced aggregation .
  • Empirical validation : Solubility is tested in polar solvents (e.g., DMSO/water mixtures), while bioavailability is assessed via pharmacokinetic models (e.g., logP values <4.0 indicate favorable membrane permeability) .

Q. How do redox properties of this compound influence its applications in energy storage or catalysis?

  • Electrochemical studies : Cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile) reveals redox windows. Lithium ion pairing increases reduction potential by 0.4 V, making it suitable for organic redox flow batteries .
  • Stability testing : Thermochemical analysis (e.g., bond dissociation energy calculations) confirms dianion stability in solution, critical for long-term energy storage .

Q. How can contradictory data on biological efficacy be resolved?

  • Case study : Discrepancies in anticancer IC₅₀ values may arise from cell line variability (e.g., HeLa vs. MCF-7). Standardized protocols (e.g., identical serum concentrations, passage numbers) and comparative assays (e.g., Annexin V vs. TUNEL for apoptosis) improve reproducibility .
  • Meta-analysis : Cross-referencing datasets from public repositories (e.g., PubChem BioAssay) identifies outliers and contextualizes efficacy within structural analogs.

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